2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method includes the reaction of 2,5-dimethylphenyl hydrazine with 6-oxo-1,6-dihydropyridazine-3-carbaldehyde to form the intermediate compound. This intermediate is then reacted with 4H-pyrido[1,2-a]pyrimidin-4-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may act as an antagonist to specific receptors or inhibit the activity of enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Known for its biological activities and used in similar applications.
2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-one: Another compound with comparable properties and applications.
Uniqueness
2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique structural features and the specific biological activities it exhibits.
Properties
IUPAC Name |
2-[[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-6-7-15(2)17(11-14)18-8-9-20(26)25(23-18)13-16-12-21(27)24-10-4-3-5-19(24)22-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKIXBUYFRQZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC3=CC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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